molecular formula C19H19N3O4 B6540368 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide CAS No. 1021225-23-9

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide

Cat. No.: B6540368
CAS No.: 1021225-23-9
M. Wt: 353.4 g/mol
InChI Key: BNNWWUYREPGOAC-UHFFFAOYSA-N
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Description

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide is a complex organic molecule known for its wide array of applications in various scientific fields. Its unique structure, which includes a furan ring, a dihydropyridazinone moiety, and a benzamide group, confers distinctive chemical and physical properties that make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide typically involves multiple steps. Starting from commercially available precursors, the synthesis can be summarized in the following steps:

  • Formation of the furan-2-yl precursor: : A furan ring is constructed through the cyclization of a suitable diketone in the presence of an acid catalyst.

  • Synthesis of the dihydropyridazinone core: : The furan-2-yl precursor undergoes cyclization with a hydrazine derivative to form the pyridazinone moiety.

  • Linkage to propyl chain: : An alkylation reaction attaches a propyl chain to the pyridazinone.

  • Introduction of the benzamide group: : Finally, the propyl chain is further modified to attach the 4-methoxybenzamide group through an amide coupling reaction, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to optimize reaction conditions, reduce reaction times, and improve yields. Robust quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can be oxidized under mild conditions, leading to the formation of furan-based aldehydes or ketones.

  • Reduction: : Reduction of the pyridazinone core with suitable reducing agents, such as sodium borohydride, can lead to dihydropyridazine derivatives.

  • Substitution: : Nucleophilic substitution reactions on the benzamide group are possible, allowing for further functionalization of the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Alkoxides, amines.

Major Products

  • Oxidation Products: : Furan-2-carbaldehyde, furan-2-carboxylic acid.

  • Reduction Products: : Dihydropyridazine derivatives.

  • Substitution Products: : N-substituted benzamides.

Scientific Research Applications

This compound finds applications in multiple fields:

Chemistry

Used as a building block for synthesizing more complex organic molecules, it is often involved in combinatorial chemistry and drug design studies.

Biology

It has been investigated for its potential as a biochemical probe to study enzyme functions and protein interactions due to its ability to form stable complexes with various biological molecules.

Medicine

Potential therapeutic applications include its evaluation as an anti-inflammatory or anticancer agent, owing to its unique interaction with specific cellular pathways.

Industry

In industrial contexts, this compound could be used as an intermediate in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The exact mechanism of action varies depending on the application, but generally involves the interaction of its functional groups with biological targets. For instance:

Molecular Targets

  • Enzymes: : The benzamide group can interact with active sites of enzymes, modulating their activity.

  • Receptors: : The furan and pyridazinone moieties may bind to specific receptors on cell surfaces, triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-chlorobenzamide

  • N-{3-[3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide

Uniqueness

What sets N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide apart is the combination of its structural elements, which collectively confer unique reactivity and binding properties. This specificity allows for more targeted and potent interactions in scientific and medical applications.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-15-7-5-14(6-8-15)19(24)20-11-3-12-22-18(23)10-9-16(21-22)17-4-2-13-26-17/h2,4-10,13H,3,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNWWUYREPGOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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